![molecular formula C11H19NO4 B2371943 (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid CAS No. 1932787-71-7](/img/structure/B2371943.png)
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
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Overview
Description
“(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is used in the biotechnological production of (3R,5S)-CDHH, a process that is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .
Synthesis Analysis
The synthesis of this compound involves the use of a recombinant carbonyl reductase . The scale-up synthesis of (3R,5S)-CDHH, which uses this compound, was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the production of (3R,5S)-CDHH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.27 g/mol . Its exact mass and monoisotopic mass are 229.13140809 g/mol . It has a topological polar surface area of 66.8 Ų .Scientific Research Applications
Tertiary Butyl Ester Synthesis
Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems . This approach offers several advantages:
Stimuli-Responsive Gelation
Tert-butylacetic acid-based amides, containing a structural backbone, a hydrogen bonding linker, and a bulky end group, have been synthesized (TBA1–TBA6). These compounds exhibit gelation properties for fuel oils and organic solvents . Key points:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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